(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(piperidin-1-yl)methanone
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Description
Synthesis Analysis
Synthesizing complex molecules like (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(piperidin-1-yl)methanone involves multiple steps, starting from basic chemical reactions to more sophisticated processes. For instance, a related synthesis process involves the condensation of diphenyl(piperidin-4-yl)methanol with specific sulfonyl chlorides in a chosen solvent, indicating the intricate steps required to synthesize similar compounds (Girish et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within this category often features a piperidine ring in a chair conformation, highlighting the geometric complexity of these molecules. For example, investigations into similar compounds have revealed structures where the geometry around sulfur atoms is either distorted tetrahedral or aligns with classic tetrahedral values, showcasing the diversity in molecular arrangements (Girish et al., 2008).
Scientific Research Applications
Synthesis and Crystal Structure
Compounds with similar structural components have been synthesized and characterized to understand their crystal structures and molecular conformations. For instance, the synthesis and crystal structure analysis of related compounds reveal insights into their molecular arrangements and intermolecular interactions, which are crucial for understanding their physical and chemical properties (Girish et al., 2008). These studies typically involve X-ray crystallography to elucidate the geometry around key atoms and the conformation of the molecular structure, providing a foundation for further chemical modifications and applications.
Antimicrobial Activity
Research into similar compounds has also explored their antimicrobial properties. For example, the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their evaluation for in vitro antibacterial and antifungal activities highlight the potential use of these compounds as antimicrobial agents. Certain derivatives exhibited significant activity against pathogenic strains, indicating their potential as leads for the development of new antimicrobial drugs (Mallesha & Mohana, 2014).
Potential Therapeutic Agents
Furthermore, the linear synthesis of compounds with structural similarities has been investigated for their potential as therapeutic agents. These studies involve assessing their biological activities, such as enzyme inhibition, which could be relevant for treating various diseases. For instance, certain synthesized compounds were screened against α-glucosidase enzyme, showing considerable inhibitory activity, suggesting their potential application in managing diabetes or other related conditions (Abbasi et al., 2019).
properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S2/c16-13-7-8-14(22-13)23(20,21)18-11-5-2-6-12(18)15(19)17-9-3-1-4-10-17/h7-8,12H,1-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMOGTHDUNVWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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